N-(4,6-dimethylpyrimidin-2-yl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzenesulfonamide
Description
N-(4,6-Dimethylpyrimidin-2-yl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzenesulfonamide is a sulfonamide derivative featuring a 4,6-dimethylpyrimidin-2-ylamine group linked to a benzenesulfonamide scaffold, further substituted with a trans-styrenesulfonyl moiety. This structure combines aromatic and heterocyclic components, which are common in pharmacologically active compounds targeting enzymes like cyclooxygenase-2 (COX-2) or viral integrases .
Properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-15-14-16(2)22-20(21-15)24-30(27,28)19-10-8-18(9-11-19)23-29(25,26)13-12-17-6-4-3-5-7-17/h3-14,23H,1-2H3,(H,21,22,24)/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIWNADNVOFEBZ-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,6-dimethylpyrimidin-2-yl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzenesulfonamide is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into its structural characteristics, synthesis, and biological activities, particularly focusing on its antitumor and antimicrobial properties.
Structural Characteristics
The compound is characterized by the following structural features:
- Molecular Formula : C19H18N4O4S
- Molecular Weight : 382.49 g/mol
- Functional Groups : It contains sulfonamide and pyrimidine moieties, which are significant for its biological activity.
The compound exists as a zwitterion in the solid state, indicating the presence of both positive and negative charges within the molecule. This property can influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves a condensation reaction between 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide and an appropriate aldehyde under acidic conditions. The reaction yields a product that can be purified through recrystallization.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Cell Line Studies : The compound was tested against various cancer cell lines such as A549 (lung cancer), HCC827, and NCI-H358. Results indicated that it effectively inhibited cell proliferation with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay format (2D vs. 3D cultures) .
| Cell Line | IC50 (μM) in 2D | IC50 (μM) in 3D |
|---|---|---|
| A549 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| HCC827 | 6.48 ± 0.11 | 16.00 ± 9.38 |
| NCI-H358 | Variable | Variable |
The mechanism of action is believed to involve intercalation into DNA or binding within the minor groove of AT-rich regions, disrupting DNA replication and transcription processes.
Antimicrobial Activity
In addition to its antitumor effects, this compound also shows promising antimicrobial activity against various pathogens:
- Testing Methods : Antimicrobial efficacy was evaluated using broth microdilution methods against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Results : Compounds related to this compound demonstrated potent antibacterial activity, particularly against S. aureus, indicating potential for development as new antimicrobial agents .
Case Studies
-
Case Study on Antitumor Activity :
- A study involving a series of similar sulfonamide derivatives showed that modifications in the pyrimidine ring significantly enhanced their cytotoxicity against lung cancer cells.
- The derivatives were tested in both monolayer (2D) and spheroid (3D) cultures to better mimic in vivo conditions.
-
Case Study on Antimicrobial Efficacy :
- A comparative study assessed various derivatives of sulfonamides for their ability to inhibit bacterial growth.
- The results indicated that compounds with a similar structural framework exhibited varying degrees of effectiveness against different strains of bacteria.
Comparison with Similar Compounds
Comparison with Structurally Related Sulfonamide Derivatives
Anti-HIV Activity and Cytotoxicity
Compounds sharing the N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide core but differing in substituents demonstrate varied anti-HIV profiles:
- SPIII-5ME-AC (4-(1-acetyl-5-methyl-2-oxoindolin-3-ylideneamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide): Inhibits HIV integrase enzymatic activity but exhibits cytotoxicity in MT-4 cells (EC₅₀ > CC₅₀) .
However, anti-HIV activity data for the target compound remain unexplored in the evidence provided.
COX-2 Inhibitory Activity
- 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide: A quinazolinone-sulfonamide hybrid achieves 47.1% COX-2 inhibition at 20 μM .
- N-(4,6-Dimethylpyrimidin-2-yl)-4-(1H-pyrrol-1-yl)benzenesulfonamide (Compound 38) : Lacks reported COX-2 activity but shares the pyrimidine-sulfonamide scaffold, suggesting substituent-dependent selectivity .
Further enzymatic assays are required to confirm this hypothesis.
Structural and Physicochemical Properties
Crystallographic and synthetic data highlight key differences:
- Co-crystalline adduct with acetic acid (C21H24N4O4S·C2H4O2) : Exhibits hydrogen bonding between the sulfonamide NH and acetic acid, enhancing stability .
- Compound 6a (N-(4,6-dimethylpyrimidin-2-yl)-4-(triazole-benzimidazole)benzenesulfonamide): Features a triazole-benzimidazole substituent, contributing to a higher molecular weight (834.23 g/mol) and distinct NMR shifts (δH = 2.55 ppm for CH3 groups) .
Antimicrobial and Anticancer Potential
- Z5A4 (N-(4,6-dimethylpyrimidin-2-yl)-4-(azetidinone-thiol)benzenesulfonamide): Contains a 4-hydroxy-3-methoxyphenyl-azetidinone moiety, showing moderate antimicrobial activity .
- Compound 40 (N-(6-methoxypyridazin-3-yl)-4-(pyrrolyl)benzenesulfonamide): Demonstrates anticancer activity via unknown mechanisms, with a melting point of 191–192°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
